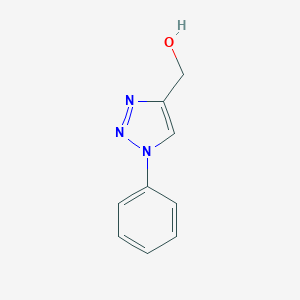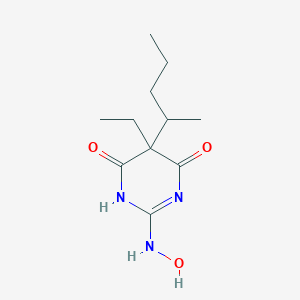
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
概要
説明
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione, also known as EHPD, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. EHPD is a pyrimidine derivative that has been synthesized using different methods.
科学的研究の応用
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
作用機序
The mechanism of action of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins.
生化学的および生理学的効果
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has been shown to have biochemical and physiological effects on various cell types. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can contribute to the prevention of oxidative stress and inflammation. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
One of the advantages of using 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to have high stability and solubility, which makes it easier to work with. However, one of the limitations of using 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is its limited availability and high cost.
将来の方向性
There are several future directions for the study of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione. One potential area of research is the development of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione derivatives with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the molecular targets of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione and its mechanism of action in different cell types. Furthermore, the potential use of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is a pyrimidine derivative that has shown potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione are needed to fully understand its potential as a therapeutic agent.
特性
CAS番号 |
102856-34-8 |
|---|---|
製品名 |
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione |
分子式 |
C11H19N3O3 |
分子量 |
241.29 g/mol |
IUPAC名 |
5-ethyl-2-hydroxyimino-5-pentan-2-yl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H19N3O3/c1-4-6-7(3)11(5-2)8(15)12-10(14-17)13-9(11)16/h7,17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChIキー |
NUSFMNUYSBYLOQ-UHFFFAOYSA-N |
異性体SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=NO)NC1=O)CC |
正規SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

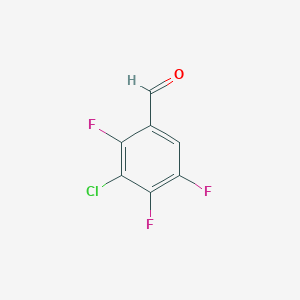
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
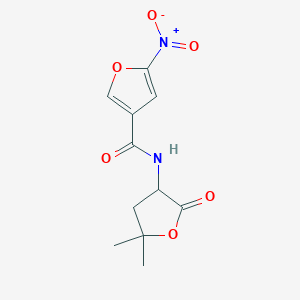
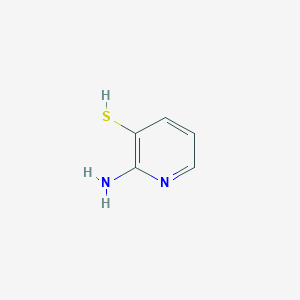
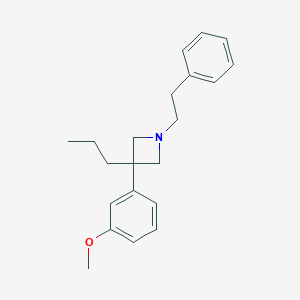
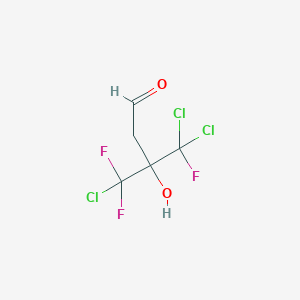
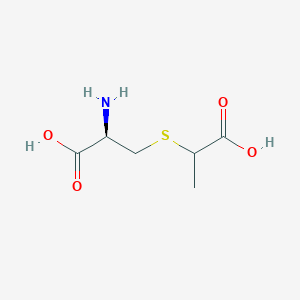
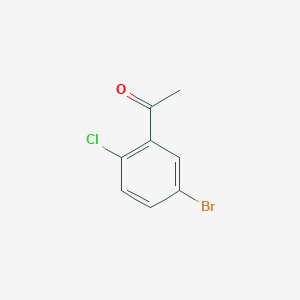
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
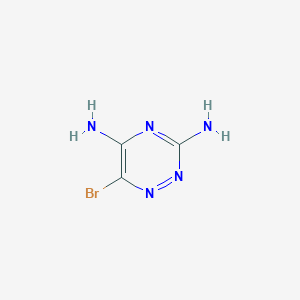
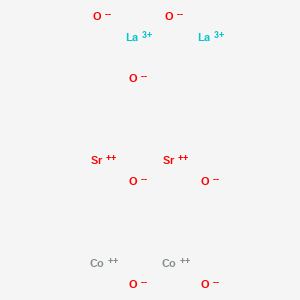
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
